molecular formula C20H19N3OS B11972150 (2E)-5-benzyl-2-{(2E)-[(3E)-4-phenylbut-3-en-2-ylidene]hydrazinylidene}-1,3-thiazolidin-4-one

(2E)-5-benzyl-2-{(2E)-[(3E)-4-phenylbut-3-en-2-ylidene]hydrazinylidene}-1,3-thiazolidin-4-one

Cat. No.: B11972150
M. Wt: 349.5 g/mol
InChI Key: WQESMCJEFRIXEH-ZCBGOQAOSA-N
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Description

(2E)-5-benzyl-2-{(2E)-[(3E)-4-phenylbut-3-en-2-ylidene]hydrazinylidene}-1,3-thiazolidin-4-one is a complex organic compound with a unique structure that includes a thiazolidinone ring, a hydrazinylidene group, and phenyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-5-benzyl-2-{(2E)-[(3E)-4-phenylbut-3-en-2-ylidene]hydrazinylidene}-1,3-thiazolidin-4-one typically involves the condensation of appropriate aldehydes and hydrazides under controlled conditions. One common method involves the reaction of benzaldehyde with 4-phenylbut-3-en-2-one in the presence of a hydrazine derivative and a thiazolidinone precursor. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalytic amount of acid or base to facilitate the condensation process.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2E)-5-benzyl-2-{(2E)-[(3E)-4-phenylbut-3-en-2-ylidene]hydrazinylidene}-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl and benzyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophilic reagents such as bromine or nitric acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

Mechanism of Action

The mechanism of action of (2E)-5-benzyl-2-{(2E)-[(3E)-4-phenylbut-3-en-2-ylidene]hydrazinylidene}-1,3-thiazolidin-4-one is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinones: Compounds with a similar thiazolidinone ring structure.

    Hydrazones: Compounds containing the hydrazinylidene group.

    Phenylbutenes: Compounds with similar phenyl and butene substituents.

Uniqueness

(2E)-5-benzyl-2-{(2E)-[(3E)-4-phenylbut-3-en-2-ylidene]hydrazinylidene}-1,3-thiazolidin-4-one is unique due to its combination of structural features, which confer specific chemical and biological properties

Properties

Molecular Formula

C20H19N3OS

Molecular Weight

349.5 g/mol

IUPAC Name

(2E)-5-benzyl-2-[(E)-[(E)-4-phenylbut-3-en-2-ylidene]hydrazinylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C20H19N3OS/c1-15(12-13-16-8-4-2-5-9-16)22-23-20-21-19(24)18(25-20)14-17-10-6-3-7-11-17/h2-13,18H,14H2,1H3,(H,21,23,24)/b13-12+,22-15+

InChI Key

WQESMCJEFRIXEH-ZCBGOQAOSA-N

Isomeric SMILES

C/C(=N\N=C\1/NC(=O)C(S1)CC2=CC=CC=C2)/C=C/C3=CC=CC=C3

Canonical SMILES

CC(=NN=C1NC(=O)C(S1)CC2=CC=CC=C2)C=CC3=CC=CC=C3

Origin of Product

United States

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